

Experimental procedure for Suzuki-Miyaura cross-coupling to synthesize triarylamines.

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Compound of Interest

Compound Name: 4-methoxy-N-(4-nitrophenyl)aniline

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Application Note: Synthesis of Triarylamines via Palladium-Catalyzed Cross-Coupling

Introduction

The synthesis of triarylamines is of significant interest in the fields of materials science and drug discovery due to their unique electronic and photophysical properties, which are leveraged in organic light-emitting diodes (OLEDs), solar cells, and as pharmaceutical scaffolds. While the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds, the direct formation of carbon-nitrogen (C-N) bonds to produce triarylamines is typically accomplished through a related, yet distinct, palladium-catalyzed cross-coupling reaction: the Buchwald-Hartwig amination.[1][2][3][4] This application note will detail the experimental procedure for the synthesis of triarylamines using the Buchwald-Hartwig amination, the standard and most efficient method for this transformation.

The Buchwald-Hartwig amination involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[2][5] This reaction is highly versatile, with a broad substrate scope and tolerance for a wide variety of functional groups. For the synthesis of triarylamines, a diarylamine is coupled with an aryl halide.

General Reaction Scheme

The general transformation for the synthesis of a triarylamine via Buchwald-Hartwig amination is depicted below:

Experimental Protocols

Protocol 1: Synthesis of N,N-bis(4-methoxyphenyl)-4'-methylbiphenyl-4-amine

This protocol describes a typical procedure for the Buchwald-Hartwig amination to form a triarylamine.

Materials and Equipment:

- Reactants:
 - 4-Bromo-4'-methylbiphenyl (Aryl Halide)
 - N,N-bis(4-methoxyphenyl)amine (Diarylamine)
 - Sodium tert-butoxide (Base)
- Catalyst System:
 - Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (Palladium Source)
 - Tri-tert-butylphosphine ($\text{P}(\text{t-Bu})_3$) or a suitable biarylphosphine ligand (e.g., SPhos, XPhos) (Ligand)
- Solvent:
 - Anhydrous Toluene
- Equipment:
 - Schlenk tube or round-bottom flask
 - Magnetic stirrer and stir bar
 - Heating mantle or oil bath

- Inert atmosphere setup (Argon or Nitrogen line)
- Standard glassware for workup and purification
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-bromo-4'-methylbiphenyl (1.0 mmol, 1.0 equiv), N,N-bis(4-methoxyphenyl)amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
- **Catalyst Addition:** In a separate vial, briefly mix the palladium source, such as $\text{Pd}_2(\text{dba})_3$ (0.015 mmol, 1.5 mol%), and the phosphine ligand (0.036 mmol, 3.6 mol%). Add this catalyst/ligand mixture to the Schlenk tube.
- **Solvent Addition:** Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.
- **Reaction:** Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Quench the reaction by adding water (10 mL).
 - Extract the aqueous layer with ethyl acetate (3 x 15 mL).
 - Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na_2SO_4).
 - Filter the mixture and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure

triarylamine product.

Data Presentation

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the Buchwald-Hartwig amination. The following tables summarize typical conditions and outcomes for the synthesis of triarylamines.

Table 1: Comparison of Catalyst Systems for Triarylamine Synthesis

Aryl Halide	Diarylamine	Pd Source (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Yield (%)
4-Bromotoluene	Diphenylamine	Pd(OAc) ₂ (2)	P(t-Bu) ₃ (4)	NaOt-Bu (1.4)	Toluene	100	95
4-Chlorotoluene	Diphenylamine	Pd ₂ (dba) ₃ (1)	XPhos (2.5)	K ₃ PO ₄ (2.0)	Dioxane	110	92
1-Iodonaphthalene	Bis(4-methoxyphenyl)amine	Pd(OAc) ₂ (1.5)	SPhos (3)	Cs ₂ CO ₃ (1.5)	Toluene	100	98
2-Bromopyridine	Diphenylamine	Pd ₂ (dba) ₃ (2)	BINAP (4)	NaOt-Bu (1.5)	THF	80	88

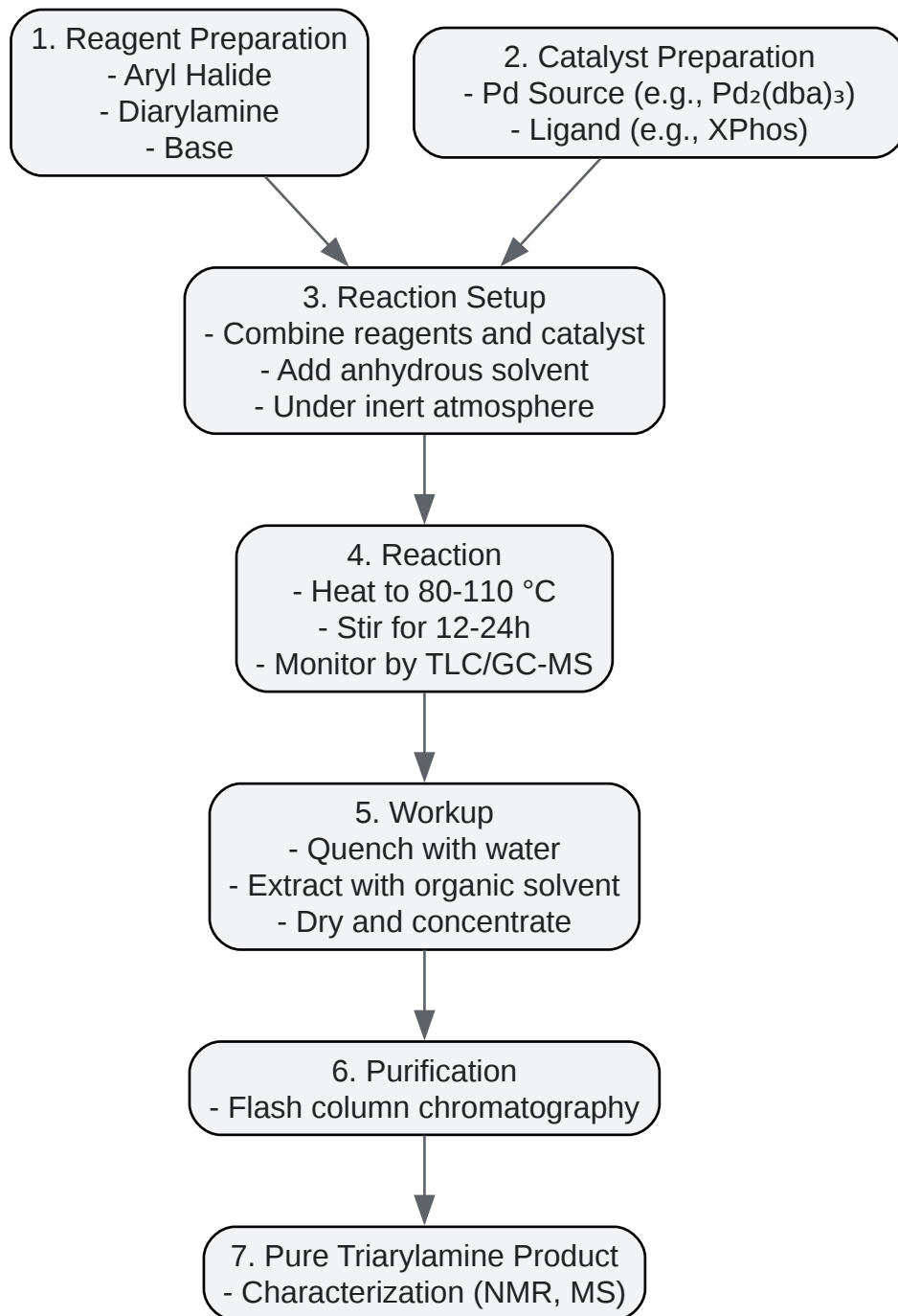
Table 2: Effect of Base and Solvent on Reaction Yield

Aryl Halide	Diarylamine	Catalyst System	Base (equiv)	Solvent	Yield (%)
4-Iodoanisole	Carbazole	$\text{Pd}_2(\text{dba})_3$ / Xantphos	NaOt-Bu (1.5)	Toluene	96
4-Iodoanisole	Carbazole	$\text{Pd}_2(\text{dba})_3$ / Xantphos	K_3PO_4 (2.0)	Dioxane	85
4-Iodoanisole	Carbazole	$\text{Pd}_2(\text{dba})_3$ / Xantphos	Cs_2CO_3 (1.5)	Toluene	94
4-Iodoanisole	Carbazole	$\text{Pd}_2(\text{dba})_3$ / Xantphos	K_2CO_3 (2.0)	DMF	78

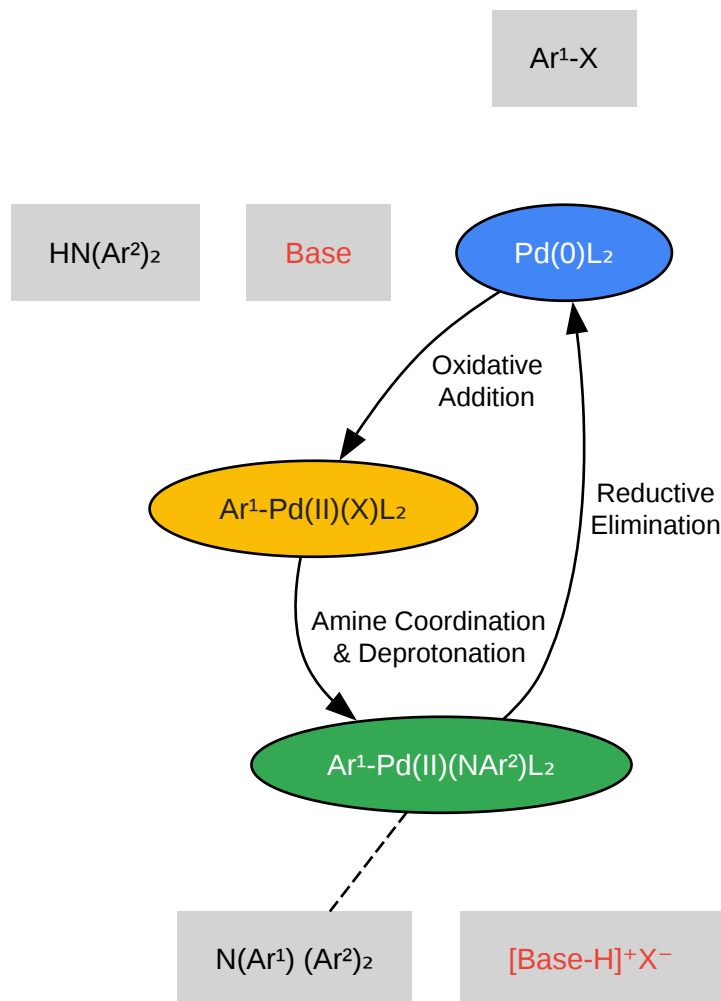
Visualizations

Experimental Workflow

Experimental Workflow for Triarylamine Synthesis



Buchwald-Hartwig Catalytic Cycle



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